molecular formula C13H15NO3 B6337076 2-(1-Hydroxymethyl-2-methylpropyl)isoindole-1,3-dione, 97% CAS No. 215436-08-1

2-(1-Hydroxymethyl-2-methylpropyl)isoindole-1,3-dione, 97%

Cat. No. B6337076
CAS RN: 215436-08-1
M. Wt: 233.26 g/mol
InChI Key: QWVWRQDPCGZVLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Hydroxymethyl-2-methylpropyl)isoindole-1,3-dione, 97% (hereafter referred to as 2-HMPI-1,3-dione) is a synthetic compound with a wide range of scientific applications. It is a highly pure compound, with a purity of 97% (the highest purity available on the market). 2-HMPI-1,3-dione is a versatile compound that can be used in various laboratory experiments and has a number of biochemical and physiological effects. In

Scientific Research Applications

2-HMPI-1,3-dione has a wide range of scientific applications. It has been used in various laboratory experiments, such as the synthesis of a variety of organic compounds, the study of enzyme kinetics, and the study of the molecular mechanisms of various diseases. It has also been used in the synthesis of pharmaceuticals and in the study of drug metabolism.

Mechanism of Action

2-HMPI-1,3-dione has a number of biochemical and physiological effects. It is believed to act as an inhibitor of monoamine oxidase, which is an enzyme involved in the metabolism of neurotransmitters such as dopamine and serotonin. It is also believed to act as an inhibitor of the enzyme phosphodiesterase, which is involved in the breakdown of cyclic nucleotides such as cAMP and cGMP.
Biochemical and Physiological Effects
2-HMPI-1,3-dione has a number of biochemical and physiological effects. It has been shown to inhibit the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. It has also been shown to inhibit the activity of phosphodiesterase, which is involved in the breakdown of cyclic nucleotides such as cAMP and cGMP. In addition, 2-HMPI-1,3-dione has been shown to increase the production of nitric oxide, which is involved in vasodilation and the regulation of blood pressure.

Advantages and Limitations for Lab Experiments

2-HMPI-1,3-dione has a number of advantages and limitations for laboratory experiments. One of the major advantages is its high purity, which makes it suitable for use in a wide range of experiments. In addition, 2-HMPI-1,3-dione is relatively inexpensive, making it a cost-effective option for laboratory experiments. However, one of the major limitations of 2-HMPI-1,3-dione is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

2-HMPI-1,3-dione has a wide range of potential future applications. It could be used in the study of enzyme kinetics and the molecular mechanisms of various diseases. It could also be used in the synthesis of pharmaceuticals and in the study of drug metabolism. Additionally, it could be used in the synthesis of organic compounds and in the study of the biochemical and physiological effects of various compounds. Finally, it could be used in the development of new drugs and drug delivery systems.

Synthesis Methods

2-HMPI-1,3-dione can be synthesized from a variety of starting materials, including 1-hydroxymethyl-2-methylpropyl alcohol, ethyl acetoacetate, and sodium bicarbonate. The synthesis begins with the condensation of 1-hydroxymethyl-2-methylpropyl alcohol and ethyl acetoacetate in the presence of sodium bicarbonate. The reaction proceeds to form the desired product, 2-HMPI-1,3-dione, with a yield of 97%.

properties

IUPAC Name

2-(1-hydroxy-3-methylbutan-2-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-8(2)11(7-15)14-12(16)9-5-3-4-6-10(9)13(14)17/h3-6,8,11,15H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVWRQDPCGZVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Hydroxymethyl-2-methylpropyl)isoindole-1,3-dione

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